2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction involving 4-chlorobenzyl chloride and the benzimidazole core.
Formation of Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting the benzimidazole derivative with hydrazine hydrate under reflux conditions.
Final Condensation: The final step involves the condensation of the intermediate product with 2-methylbenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and antiviral agent due to the pharmacophore properties of the benzimidazole core.
Biology: It is used in biological studies to understand its interaction with various enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core is known to bind to DNA and proteins, disrupting their normal function . The chlorobenzyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability . The hydrazide moiety can form hydrogen bonds with biological molecules, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide .
- **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide .
- **2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .
Uniqueness
The uniqueness of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group enhances its lipophilicity, while the benzimidazole core provides a versatile pharmacophore for various biological activities .
Properties
Molecular Formula |
C24H21ClN4OS |
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Molecular Weight |
449.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21ClN4OS/c1-17-6-2-3-7-19(17)14-26-28-23(30)16-31-24-27-21-8-4-5-9-22(21)29(24)15-18-10-12-20(25)13-11-18/h2-14H,15-16H2,1H3,(H,28,30)/b26-14+ |
InChI Key |
OLWVHNICOQYETI-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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